N-Boc-3-methylmorpholine-3-carboxylic Acid

Description

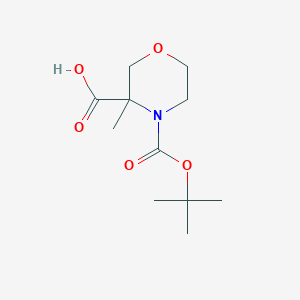

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAFGALKWOGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624563 | |

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052680-53-1 | |

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-3-methylmorpholine-3-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-methylmorpholine-3-carboxylic acid, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a morpholine ring scaffold. The nitrogen atom of the morpholine is protected by a tert-butyloxycarbonyl (Boc) group, and a methyl and a carboxylic acid group are attached to the C3 position. The Boc protecting group is crucial in synthetic chemistry as it is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions.[1] This allows for selective reactions at other functional groups within a molecule.

The morpholine moiety itself is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₉NO₅ | [5][6] |

| Molecular Weight | 245.27 g/mol | [5] |

| CAS Number | 1052680-53-1 | [1][5][6] |

| Appearance | Solid | [5] |

| Computed XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

A potential synthetic workflow for this compound is outlined below. This represents a logical synthetic pathway based on established chemical principles for the formation of similar heterocyclic systems.

Caption: General Synthetic Workflow for this compound.

Note: This is a generalized pathway. The precise reagents and conditions would require experimental optimization.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected NMR chemical shifts can be predicted based on the functional groups present in the molecule.

¹H NMR:

-

Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group would be expected around 1.4-1.5 ppm.[8]

-

Methyl group: A singlet for the methyl group at the C3 position would likely appear in the range of 1.2-1.6 ppm.

-

Morpholine ring protons: The methylene protons of the morpholine ring would exhibit complex multiplets in the region of 3.0-4.0 ppm.[8]

-

Carboxylic acid proton: The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.[9]

¹³C NMR:

-

Boc group: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm.[10]

-

Carbonyl carbons: The carbonyl carbon of the Boc group would appear around 155 ppm, while the carboxylic acid carbonyl would be in the 170-185 ppm region.[9][10]

-

Morpholine ring carbons: The carbons of the morpholine ring would resonate in the range of 40-70 ppm. The C3 carbon, being substituted with a methyl and a carboxylic acid group, would be a quaternary carbon and likely appear in the downfield end of this range.

-

Methyl carbon: The methyl group carbon attached to C3 would be expected in the aliphatic region, typically between 15-25 ppm.

Applications in Drug Development

The primary application of this compound is as a specialized building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[11] The presence of both a protected amine and a carboxylic acid on a rigid heterocyclic scaffold makes it a valuable synthon for introducing the morpholine motif into drug candidates.

The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.[2][3][12] The methyl substitution at the C3 position can provide steric bulk and influence the conformation of the molecule, which can be critical for binding to a biological target.

Logical Flow of Application in Drug Discovery:

Caption: Role of this compound in API synthesis.

The use of such constrained, non-natural amino acid analogs is a key strategy in modern medicinal chemistry to explore new chemical space and to develop peptides and small molecules with enhanced therapeutic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its unique structure, combining a protected amine, a carboxylic acid, and a substituted morpholine ring, provides chemists with a powerful tool for creating complex molecules with potentially improved pharmacological profiles. Further research into the synthesis and application of this and similar substituted morpholine derivatives will undoubtedly continue to contribute to the development of new and effective medicines.

References

- 1. a2bchem.com [a2bchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. americanelements.com [americanelements.com]

- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. compoundchem.com [compoundchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. e3s-conferences.org [e3s-conferences.org]

Synthesis of N-Boc-3-methylmorpholine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N-Boc-3-methylmorpholine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a plausible and chemically sound two-stage synthetic strategy. The first stage details a proposed synthesis of the key intermediate, 3-methylmorpholine-3-carboxylic acid, based on modern methods for morpholine synthesis. The second stage provides a detailed, well-established protocol for the N-protection of this intermediate with a tert-butoxycarbonyl (Boc) group.

Proposed Synthetic Pathway

The overall synthesis is proposed to proceed in two main stages:

Stage 1: Synthesis of 3-methylmorpholine-3-carboxylic acid (Proposed Route)

The synthesis of the morpholine core is proposed to start from the commercially available amino acid, 2-amino-3-hydroxy-2-methylpropanoic acid. The morpholine ring is constructed via N-alkylation with ethylene sulfate followed by a base-mediated intramolecular cyclization. This approach is analogous to modern, efficient methods for the synthesis of substituted morpholines from 1,2-amino alcohols.[1][2]

Stage 2: N-Boc Protection

The secondary amine of the synthesized 3-methylmorpholine-3-carboxylic acid is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product, this compound. This is a standard and widely used procedure for the protection of secondary amines.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 3-methylmorpholine-3-carboxylic acid (Proposed Protocol)

This protocol is based on analogous syntheses of morpholines from 1,2-amino alcohols.[1][2]

Step 1: N-alkylation with Ethylene Sulfate

-

To a stirred solution of 2-amino-3-hydroxy-2-methylpropanoic acid (1.0 eq.) in a suitable solvent (e.g., 2-MeTHF/IPA, 9:1 v/v) at room temperature, add a solution of ethylene sulfate (1.1 eq.) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the resulting zwitterionic intermediate may precipitate. If so, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Step 2: Intramolecular Cyclization

-

Suspend the dried zwitterionic intermediate (1.0 eq.) in a suitable solvent (e.g., 2-MeTHF).

-

Add a base, such as potassium tert-butoxide (tBuOK) (2.5 eq.), portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 4-8 hours.

-

Monitor the cyclization by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Acidify the aqueous solution to pH 3-4 with 1 M HCl.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylmorpholine-3-carboxylic acid.

-

Purify the crude product by a suitable method, such as crystallization or column chromatography.

Stage 2: N-Boc Protection of 3-methylmorpholine-3-carboxylic acid

This protocol is a standard procedure for the N-Boc protection of secondary amines.

Experimental Workflow

Caption: Workflow for the N-Boc protection of 3-methylmorpholine-3-carboxylic acid.

Detailed Protocol:

-

Dissolve 3-methylmorpholine-3-carboxylic acid (1.0 eq.) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or dioxane) and water.

-

Add an aqueous solution of a base, such as sodium hydroxide (1.5 eq.).

-

To the vigorously stirring mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) in the same organic solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer detectable.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a suitable acid (e.g., 1 M HCl or citric acid solution).

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The product can be further purified by crystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. The data for Stage 1 is illustrative and based on typical yields for analogous reactions, as this is a proposed route.

Table 1: Reagents and Stoichiometry for the Synthesis of 3-methylmorpholine-3-carboxylic acid (Proposed)

| Reagent | Molecular Weight ( g/mol ) | Moles (eq.) | Mass/Volume |

| 2-Amino-3-hydroxy-2-methylpropanoic acid | 119.12 | 1.0 | TBD |

| Ethylene Sulfate | 124.12 | 1.1 | TBD |

| Potassium tert-butoxide (tBuOK) | 112.21 | 2.5 | TBD |

| Solvent (e.g., 2-MeTHF/IPA) | - | - | TBD |

Table 2: Reagents and Stoichiometry for N-Boc Protection

| Reagent | Molecular Weight ( g/mol ) | Moles (eq.) | Mass/Volume |

| 3-Methylmorpholine-3-carboxylic acid | 145.16 | 1.0 | TBD |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | TBD |

| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | TBD |

| Solvent (e.g., THF/Water) | - | - | TBD |

Table 3: Summary of Reaction Conditions and Expected Outcomes

| Stage | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |

| 1: N-alkylation and Cyclization (Proposed) | 16 - 32 | 25 - 70 | 60 - 75 |

| 2: N-Boc Protection | 2 - 12 | 25 | 85 - 95 |

Conclusion

This technical guide presents a viable, albeit partially proposed, synthetic route to this compound. The construction of the morpholine precursor is based on established and efficient methodologies, providing a strong foundation for its synthesis. The subsequent N-Boc protection is a robust and high-yielding reaction. The detailed protocols and structured data provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development, enabling the synthesis of this important heterocyclic building block. Further experimental validation of the proposed precursor synthesis is recommended to optimize reaction conditions and yields.

References

N-Boc-3-methylmorpholine-3-carboxylic Acid: A Technical Guide

CAS Number: 1052680-53-1

This technical guide provides an in-depth overview of N-Boc-3-methylmorpholine-3-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and applications, with a focus on its role as a constrained amino acid mimetic in medicinal chemistry.

Core Chemical Data

This compound is a heterocyclic compound featuring a morpholine core, a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, and a methyl and a carboxylic acid group at the 3-position. The presence of the Boc group enhances its stability and utility in multi-step organic syntheses.[1]

| Property | Value | Reference |

| CAS Number | 1052680-53-1 | [1] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Synonyms | 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, 4-(tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | [2] |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow:

The synthesis of this compound would likely involve a multi-step process starting from a suitable chiral precursor. A plausible synthetic workflow is outlined below.

Conceptual Synthesis Pathway

General Experimental Considerations for Morpholine Ring Synthesis (based on analogous compounds):

-

Cyclization: Intramolecular cyclization is a common strategy for forming the morpholine ring. This can be achieved under basic conditions, for example, using sodium ethoxide in a suitable solvent like toluene.[3] The reaction progress would typically be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: After the reaction, a standard aqueous workup would be performed, followed by extraction with an organic solvent. The crude product would then be purified, likely by column chromatography on silica gel.

Applications in Drug Discovery and Peptide Synthesis

This compound and its analogs are valuable tools in medicinal chemistry, primarily utilized as constrained amino acid surrogates. The rigid morpholine scaffold, combined with the α-methyl group, introduces conformational constraints into peptide backbones. This is a key strategy for:

-

Improving Metabolic Stability: By replacing natural amino acids with constrained mimetics, peptides can be made more resistant to enzymatic degradation, thereby increasing their in vivo half-life.

-

Enhancing Receptor Binding Affinity and Selectivity: The fixed conformation of the mimetic can lock a peptide into its bioactive conformation, leading to stronger and more specific interactions with its biological target.[4]

-

Modulating Physicochemical Properties: The incorporation of such building blocks can influence properties like solubility and membrane permeability.

Workflow for Incorporation into Peptides:

The use of this compound in solid-phase peptide synthesis (SPPS) follows a standard protocol for Boc-protected amino acids.

Solid-Phase Peptide Synthesis Workflow

Key Considerations for SPPS:

-

Coupling Reagents: Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) are typically used to activate the carboxylic acid for amide bond formation.

-

Boc Deprotection: The Boc protecting group is labile to acid and is commonly removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Cleavage: The final peptide is cleaved from the solid support, and side-chain protecting groups are removed, often using a strong acid cocktail such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA) based mixture.

Conclusion

This compound is a valuable, synthetically accessible building block for the design and synthesis of novel peptidomimetics and other bioactive molecules. Its conformationally constrained nature makes it a powerful tool for medicinal chemists seeking to improve the pharmacological properties of peptide-based drug candidates. Further research into the synthesis and application of this and related compounds is likely to yield new therapeutic agents with enhanced efficacy and stability.

References

Navigating the Synthesis and Supply of N-Boc-3-methylmorpholine-3-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 30, 2025 – As the landscape of drug discovery and development continues to evolve, the demand for novel molecular scaffolds and building blocks has surged. Among these, N-Boc-3-methylmorpholine-3-carboxylic acid, a constrained amino acid analog, has garnered significant interest for its potential to impart favorable conformational properties to peptides and other therapeutic agents. This technical guide provides an in-depth overview of the suppliers, synthetic considerations, and applications of this valuable compound for researchers, scientists, and drug development professionals.

I. Sourcing and Procurement: A Comparative Analysis of Suppliers

This compound (CAS No. 1052680-53-1) is available from a range of chemical suppliers.[1][2][3][4][5] For researchers, a careful evaluation of purity, cost, and availability is crucial for project planning and execution. The table below summarizes offerings for this compound and its closely related analogs, providing a snapshot of the current market.

| Supplier | Compound | CAS No. | Purity | Quantity | Price (EUR) | Price (USD) |

| CymitQuimica | This compound | 1052680-53-1 | 97% | 1g | €356.00 | - |

| Laibo Chem | This compound | 1052680-53-1 | ≥97% | 250mg | - | - |

| A2B Chem | This compound | 1052680-53-1 | 95% | - | - | - |

| American Elements | This compound | 1052680-53-1 | High Purity Forms Available | Inquire | - | Inquire |

| 1PlusChem LLC | This compound | 1052680-53-1 | - | - | - | Inquire |

Note: Pricing and availability are subject to change. Researchers are advised to contact suppliers directly for the most current information.

II. Synthetic Pathways: Methodologies and Considerations

A plausible synthetic approach, adapted from the synthesis of related piperidine-based amino acids, could involve the conversion of a suitable starting material to a β-keto ester, followed by treatment with N,N-dimethylformamide dimethyl acetal. Subsequent reaction with a hydrazine derivative and further functional group manipulation could yield the target morpholine scaffold.[6]

For the related compound, 4-methylmorpholine-3-carboxylic acid, a documented synthesis involves the reaction of morpholine-3-carboxylic acid with aqueous formaldehyde in the presence of a palladium on carbon catalyst under a hydrogen atmosphere.[7] This reductive amination approach, however, does not incorporate the N-Boc protecting group or the 3-methyl substituent.

The general workflow for synthesizing a custom amino acid like this compound can be visualized as a multi-stage process.

III. Applications in Peptide Synthesis and Drug Discovery

This compound serves as a valuable building block in both peptide synthesis and broader medicinal chemistry applications. Its constrained cyclic structure can be strategically incorporated into peptide sequences to induce specific secondary structures, such as turns and helices.[8][9] This conformational rigidity can lead to enhanced biological activity, improved metabolic stability, and better receptor selectivity.

The general application of this and similar constrained amino acids is as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[10]

Experimental Protocol: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a peptide chain using solid-phase peptide synthesis (SPPS).

Materials:

-

Pre-loaded resin (e.g., Merrifield resin with the first amino acid)

-

This compound

-

Coupling reagent (e.g., DCC/HOBt or HATU/DIPEA)

-

Deprotection solution (e.g., Trifluoroacetic acid (TFA) in dichloromethane (DCM))

-

Solvents (DCM, DMF, Methanol)

-

Neutralizing base (e.g., Diisopropylethylamine (DIPEA) in DMF)

Methodology:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes.

-

Boc-Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM.

-

Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: The resin is treated with a solution of a non-nucleophilic base, such as DIPEA in DMF, to neutralize the protonated N-terminal amine.

-

Washing: The resin is washed with DMF to remove excess base.

-

Coupling: A pre-activated solution of this compound is added to the resin. The activation is typically achieved by reacting the amino acid with a coupling reagent like DCC and HOBt, or HATU and DIPEA, in a suitable solvent like DMF. The coupling reaction is allowed to proceed for a specified time, and its completion can be monitored using a qualitative test such as the Kaiser test.

-

Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat Cycle: Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

The logical flow of a single coupling cycle in solid-phase peptide synthesis is depicted in the following diagram.

IV. Conclusion

This compound represents a key building block for the synthesis of conformationally constrained peptides and other complex organic molecules.[1] While a variety of suppliers offer this compound, researchers should carefully consider the purity and cost for their specific needs. Although detailed synthetic protocols for this specific molecule are not widely published, established methods for the synthesis of related heterocyclic amino acids provide a strong foundation for its preparation. Its incorporation into peptides via SPPS follows standard procedures, offering a powerful tool for modulating the biological and pharmacological properties of therapeutic candidates. As research in peptide and medicinal chemistry continues to advance, the utility of such constrained amino acids is expected to grow, paving the way for the development of next-generation therapeutics.

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. 1pchem.com [1pchem.com]

- 5. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]

- 8. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to N-Boc-3-methylmorpholine-3-carboxylic acid: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-methylmorpholine-3-carboxylic acid is a synthetic, chiral amino acid analog that incorporates a constrained morpholine scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block for solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis. The morpholine ring system is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The additional methyl group at the 3-position introduces a specific three-dimensional conformation, which can be exploited to fine-tune the binding of a ligand to its biological target. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in drug discovery and development.

Chemical Properties and Data

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1052680-53-1 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₅ | [1][2] |

| Molecular Weight | 245.27 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% (commercially available) | [3] |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | |

| InChI Key | OWKAFGALKWOGOO-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 1.48 (s, 9H, C(CH₃)₃) | 21.5 (CH₃) |

| 1.55 (s, 3H, CH₃) | 28.4 (C(CH₃)₃) |

| 3.20-3.40 (m, 2H, morpholine CH₂) | 59.8 (C-3) |

| 3.60-3.80 (m, 2H, morpholine CH₂) | 67.0 (morpholine CH₂) |

| 3.90-4.10 (m, 2H, morpholine CH₂) | 72.5 (morpholine CH₂) |

| 9.5-11.0 (br s, 1H, COOH) | 80.5 (C(CH₃)₃) |

| 155.0 (C=O, Boc) | |

| 175.0 (C=O, acid) |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis of this compound has not been widely published. However, a plausible and efficient synthetic route can be proposed based on the known synthesis of similar morpholine carboxylic acids and standard organic chemistry transformations. The following multi-step synthesis starts from commercially available and inexpensive starting materials.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of α-Methylserine tert-butyl ester

-

To a stirred suspension of α-methylserine (1.0 eq) in tert-butanol (5 mL/g of amino acid) at 0 °C, thionyl chloride (1.2 eq) is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is filtered and dried to afford the product as a hydrochloride salt.

-

The free base can be obtained by neutralizing an aqueous solution of the salt with a mild base (e.g., NaHCO₃) and extracting with an organic solvent.

Step 2: Synthesis of N-Chloroacetyl-α-methylserine tert-butyl ester

-

To a solution of α-methylserine tert-butyl ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 mL/g) at 0 °C, a solution of chloroacetyl chloride (1.1 eq) in dichloromethane is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

The reaction mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Cyclization to tert-Butyl 3-methyl-5-oxomorpholine-3-carboxylate

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 20 mL/g of NaH) at 0 °C, a solution of N-chloroacetyl-α-methylserine tert-butyl ester (1.0 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction is carefully quenched with water and the THF is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the cyclized product.

Step 4: Reduction of the Lactam to tert-Butyl 3-methylmorpholine-3-carboxylate

-

To a solution of tert-butyl 3-methyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF (15 mL/g) at 0 °C, borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) is added dropwise.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The mixture is stirred for 30 minutes, and the organic solvent is removed under reduced pressure.

-

The aqueous residue is basified with solid NaOH and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to afford the product.

Step 5: Hydrolysis to 3-Methylmorpholine-3-carboxylic acid

-

The crude tert-butyl 3-methylmorpholine-3-carboxylate is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (10 mL/g).

-

The solution is stirred at room temperature for 2 hours.

-

The solvents are removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA, yielding the product as a TFA salt.

Step 6: N-Boc Protection to this compound

-

The crude 3-methylmorpholine-3-carboxylic acid TFA salt is dissolved in a 1:1 mixture of 1,4-dioxane and water (10 mL/g).

-

The pH of the solution is adjusted to 9-10 with 2 M NaOH.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added, and the mixture is stirred vigorously at room temperature for 12 hours, maintaining the pH at 9-10 by the periodic addition of 2 M NaOH.

-

The reaction mixture is washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of novel peptides and small molecule drug candidates. Its utility stems from the unique structural and physicochemical properties it can impart to a molecule.

Constrained Amino Acid for Peptide and Peptidomimetic Synthesis

The incorporation of this compound into a peptide sequence introduces a conformational constraint. This can lead to peptides with:

-

Increased Receptor Affinity and Selectivity: By locking the peptide backbone into a specific conformation that mimics the bioactive conformation, binding to the target receptor can be enhanced.

-

Improved Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.

-

Enhanced Cell Permeability: The morpholine scaffold can improve the pharmacokinetic properties of the peptide.

Caption: Workflow for incorporating the building block into a peptide chain.

Scaffold for Small Molecule Inhibitors

The morpholine ring is a common feature in many approved drugs. The carboxylic acid and the protected amine functionalities of this compound provide two handles for further chemical modification, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening. The methyl group provides a fixed stereochemical element that can be used to probe the topology of enzyme active sites or receptor binding pockets.

Caption: Logical workflow for using the compound in library synthesis.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its constrained, chiral morpholine scaffold, combined with the orthogonal protecting group strategy afforded by the Boc group, allows for the rational design and synthesis of novel peptides and small molecules with potentially improved pharmacological profiles. While detailed synthetic and application data in the public domain is currently limited, the plausible synthetic route outlined in this guide provides a practical approach for its preparation, opening the door for its broader exploration in the development of new therapeutics. Researchers in the fields of peptide chemistry, medicinal chemistry, and chemical biology are encouraged to consider this building block for their discovery programs.

References

N-Boc-3-methylmorpholine-3-carboxylic Acid: A Conformationally Constrained Building Block for Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and peptide design, the quest for novel molecular scaffolds that offer precise conformational control is paramount. N-Boc-3-methylmorpholine-3-carboxylic acid has emerged as a significant building block for researchers and scientists, providing a unique constrained amino acid analogue for the development of sophisticated peptidomimetics and therapeutic agents. This in-depth technical guide serves as a core resource for drug development professionals, offering a comprehensive overview of its synthesis, properties, and applications.

Core Properties and Specifications

This compound is a heterocyclic amino acid derivative characterized by a morpholine ring system with a methyl group at the 3-position, and the amine protected by a tert-butyloxycarbonyl (Boc) group. This substitution pattern creates a chiral center at the C3 position, rendering the molecule a valuable asset for stereoselective synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₅ | [1][2] |

| Molecular Weight | 245.27 g/mol | [1][2] |

| CAS Number | 1052680-53-1 | [1][2] |

| Appearance | Solid | [1] |

Synthesis and Methodologies

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methods for creating substituted morpholines and α,α-disubstituted amino acids. A plausible synthetic strategy involves the construction of the morpholine ring followed by introduction and protection of the amino acid functionality.

A potential synthetic pathway is outlined below. This generalized workflow is based on common organic synthesis techniques for related heterocyclic compounds.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach for Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Derivatives

While a specific protocol for the title compound is not available, a solid-phase approach for related structures has been described and can be adapted. This method utilizes a serine-functionalized resin as a starting point.

Materials:

-

Fmoc-Ser(OtBu)-Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Desired aldehyde or ketone

-

Sodium triacetoxyborohydride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS)

Procedure:

-

Fmoc Deprotection: The Fmoc-Ser(OtBu)-Wang resin is swelled in DMF, followed by treatment with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Reductive Amination: The deprotected amine on the resin is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the N-substituent.

-

Cyclization: Intramolecular cyclization to form the morpholine ring is typically achieved under acidic or basic conditions, depending on the specific substrate.

-

Cleavage and Deprotection: The resin is treated with a cleavage cocktail, commonly a mixture of TFA, DCM, and a scavenger such as TIS, to release the morpholine-3-carboxylic acid derivative from the solid support and remove the t-butyl protecting group.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Peptidomimetics

This compound serves as a constrained proline analogue. The incorporation of such conformationally restricted amino acids into peptides is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure.[3]

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its presence can improve pharmacokinetic properties and provide key interactions with biological targets.[6] The morpholine ring is found in compounds targeting a variety of receptors and enzymes, including kinases and G-protein coupled receptors (GPCRs).[7][8][9]

Caption: Key application areas of this compound.

Case Study: Morpholine Scaffolds in Kinase Inhibitors

The morpholine moiety is a key component of several kinase inhibitors. For instance, the dual PI3K/mTOR inhibitor, PKI-587, features a morpholino-triazine scaffold.[9] The morpholine ring in these inhibitors often forms crucial hydrogen bonds with the hinge region of the kinase domain, contributing significantly to the binding affinity. The incorporation of the 3-methyl-3-carboxylic acid functionality offers a handle for further derivatization or for mimicking the side chain of natural amino acids, potentially leading to inhibitors with novel binding modes and improved selectivity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its conformationally constrained nature makes it an attractive proline surrogate for the design of peptidomimetics with enhanced properties. The morpholine scaffold itself is a well-established pharmacophore in numerous drug classes, suggesting that derivatives of this building block hold significant promise for the development of novel kinase inhibitors, GPCR ligands, and other bioactive compounds. Further research into the synthesis and application of this and related building blocks will undoubtedly continue to enrich the toolbox of medicinal chemists and drug discovery professionals.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Synthesis of N-Boc-3-methylmorpholine-3-carboxylic Acid: An In-depth Technical Guide

Introduction

N-Boc-3-methylmorpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and multiple functionalization points make it a valuable building block for the synthesis of novel therapeutic agents. The presence of a quaternary stereocenter at the 3-position presents a considerable synthetic challenge, requiring highly stereoselective methods to access enantiomerically pure forms. This technical guide provides a comprehensive overview of potential synthetic strategies for the chiral synthesis of this compound, drawing upon established methodologies for the asymmetric synthesis of related α,α-disubstituted amino acids and morpholine derivatives.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are proposed, leveraging common starting materials and key stereoselective transformations.

Strategy 1: From Chiral α-Methylserine

This approach begins with the readily available chiral building block, α-methylserine. The synthesis involves the formation of the morpholine ring through N-alkylation followed by cyclization.

Figure 1: Retrosynthetic analysis starting from α-methylserine.

Strategy 2: Asymmetric Strecker Synthesis

An alternative strategy involves the construction of the α,α-disubstituted amino acid core via an asymmetric Strecker synthesis, followed by the formation of the morpholine ring.

Figure 2: Retrosynthetic analysis via an asymmetric Strecker synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways. These are adapted from established literature for similar transformations.

Strategy 1: Detailed Experimental Protocol

Step 1: N-Boc Protection of α-Methylserine Methyl Ester

-

Starting Material: (R)- or (S)-α-Methylserine methyl ester.

-

Procedure:

-

Dissolve α-methylserine methyl ester (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-α-methylserine methyl ester.

-

Step 2: N-Alkylation with 2-Bromoethanol

-

Starting Material: N-Boc-α-methylserine methyl ester.

-

Procedure:

-

Dissolve N-Boc-α-methylserine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the N-alkylated product.

-

Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

-

Starting Material: N-(2-hydroxyethyl)-N-Boc-α-methylserine methyl ester.

-

Procedure:

-

Dissolve the starting material (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the protected this compound methyl ester.

-

Step 4: Hydrolysis of the Methyl Ester

-

Starting Material: this compound methyl ester.

-

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the final product, this compound.

-

Workflow for Strategy 1

Figure 3: Synthetic workflow for Strategy 1.

Data Presentation

Quantitative data for the proposed synthetic steps are based on typical yields for analogous reactions reported in the literature. Actual yields may vary.

| Step | Transformation | Reagents | Typical Yield (%) |

| 1.1 | N-Boc Protection | (Boc)₂O, NaHCO₃ | 90-98 |

| 1.2 | N-Alkylation | NaH, 2-Bromoethanol | 60-75 |

| 1.3 | Intramolecular Cyclization | PPh₃, DEAD | 70-85 |

| 1.4 | Ester Hydrolysis | LiOH | 90-99 |

Table 1: Summary of reaction steps and expected yields for Strategy 1.

Conclusion

The chiral synthesis of this compound can be achieved through multiple synthetic routes. The strategy commencing from chiral α-methylserine offers a robust and reliable pathway, leveraging well-established protecting group chemistry and cyclization methods. The alternative approach utilizing an asymmetric Strecker synthesis provides a powerful method for establishing the crucial quaternary stereocenter early in the synthesis. The choice of strategy will depend on the availability of starting materials, desired scale, and specific stereochemical requirements. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block.

Spectroscopic Data for N-Boc-3-methylmorpholine-3-carboxylic Acid Remains Elusive

A comprehensive search for the spectroscopic data (NMR, IR, and MS) of N-Boc-3-methylmorpholine-3-carboxylic acid (CAS Number: 1052680-53-1) has yielded limited specific experimental results. While basic chemical properties such as its molecular formula (C₁₁H₁₉NO₅) and molecular weight (245.27 g/mol ) are readily available from various chemical suppliers, detailed spectral datasets from academic literature or public databases are not accessible through the performed searches.[1][2] This lack of data prevents the creation of a detailed technical guide with quantitative spectral analysis for this specific molecule.

However, based on the known structure of this compound, which contains a Boc-protected amine, a morpholine ring, a carboxylic acid, and a methyl group, we can predict the expected spectral features. This theoretical analysis can guide researchers in interpreting data should it become available.

Predicted Spectroscopic Features

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Boc Group: A sharp singlet peak would be observed around 1.4-1.5 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group.

-

Methyl Group: A singlet for the methyl group attached to the C3 position of the morpholine ring would likely appear in the range of 1.2-1.6 ppm.

-

Morpholine Ring Protons: The methylene protons of the morpholine ring would exhibit complex multiplets in the region of 3.2-4.0 ppm. The protons adjacent to the oxygen atom would be expected at a higher chemical shift (downfield) compared to those adjacent to the nitrogen atom.

-

Carboxylic Acid Proton: A broad singlet characteristic of a carboxylic acid proton would be expected at a significantly downfield chemical shift, typically above 10 ppm, though its position and broadness can be highly dependent on the solvent and concentration.[3]

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton.

-

Boc Group: Two distinct signals for the Boc group are expected: one for the quaternary carbon at around 80 ppm and another for the three equivalent methyl carbons at approximately 28 ppm. The carbonyl carbon of the Boc group would appear in the range of 150-155 ppm.

-

Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid would be observed in the downfield region, typically between 170-180 ppm.[4]

-

Morpholine Ring Carbons: The carbons of the morpholine ring would resonate in the range of 40-70 ppm. The carbon bearing the methyl and carboxylic acid groups (C3) would be a quaternary carbon.

-

Methyl Carbon: The methyl carbon would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrational frequencies of the functional groups present.

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[4][5]

-

C-H Stretches: Absorptions due to C-H stretching of the alkyl groups (Boc, methyl, and morpholine ring) would be observed in the 2850-3000 cm⁻¹ region.

-

Carbonyl (C=O) Stretches: Two distinct carbonyl stretching bands would be present. The carboxylic acid carbonyl would show a strong absorption around 1700-1725 cm⁻¹.[5] The urethane carbonyl of the Boc group would appear at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹.

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the ether linkage in the morpholine ring and the C-O bonds of the carboxylic acid and ester group would be visible in the fingerprint region, between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 245. The fragmentation pattern would likely involve the loss of the tert-butyl group (a fragment at m/z M-57) or the entire Boc group. Loss of CO₂ (44 Da) from the carboxylic acid is another plausible fragmentation pathway. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of the parent ion and its fragments.

Experimental Protocols

While specific protocols for this compound are not available, general methodologies for acquiring spectroscopic data for small organic molecules are well-established.

NMR Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy: The IR spectrum could be obtained using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The choice of technique would depend on the volatility and stability of the compound. High-resolution mass spectrometry (HRMS) is typically performed on a time-of-flight (TOF) or Orbitrap mass analyzer.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a novel compound like this compound is outlined below.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. echemi.com [echemi.com]

N-Boc-3-methylmorpholine-3-carboxylic Acid: A Technical Overview of a Chiral Building Block

For researchers, scientists, and drug development professionals, N-Boc-3-methylmorpholine-3-carboxylic acid emerges as a crucial, yet sparsely documented, chiral building block. This in-depth guide consolidates available information on its properties and contextualizes its potential applications by examining related compounds, in the absence of specific peer-reviewed synthesis and application data for the target molecule.

Core Compound Properties

This compound, with the CAS number 1052680-53-1, is a heterocyclic amino acid derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable and versatile intermediate for peptide synthesis and medicinal chemistry. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₅ | [CymitQuimica] |

| Molecular Weight | 245.27 g/mol | [CymitQuimica] |

| CAS Number | 1052680-53-1 | [CymitQuimica] |

| Appearance | Solid | [CymitQuimica] |

| Purity | ≥97% (commercially available) | [CymitQuimica] |

| Synonyms | 4-(tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid, 4-N-Boc-3-methylmorpholine-3-carboxylic acid | [CymitQuimica] |

Synthetic Strategies: An Overview

A plausible synthetic approach, based on established methodologies for similar structures, could involve the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

The structural motif of a constrained α-amino acid, as seen in this compound, is of significant interest in medicinal chemistry. The incorporation of such building blocks into peptide-based therapeutics can confer several advantageous properties:

-

Conformational Rigidity: The cyclic nature of the morpholine ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for biological targets.

-

Increased Metabolic Stability: The non-natural amino acid structure can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

-

Scaffold for Diverse Functionality: The morpholine ring provides a scaffold that can be further functionalized to optimize biological activity and physicochemical properties.

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: Application logic of this compound in drug discovery.

Experimental Protocols: A Note on the Lack of Public Data

A thorough review of scientific databases and patent literature did not yield specific, reproducible experimental protocols for the synthesis of this compound. The information is currently limited to its commercial availability. Researchers interested in utilizing this compound would need to either procure it from a chemical supplier or develop a synthetic route based on methodologies for analogous structures.

Conclusion

This compound represents a promising, albeit under-documented, building block for the development of novel therapeutics. Its inherent structural features suggest significant potential for creating conformationally constrained peptides with improved pharmacological properties. The lack of detailed public information on its synthesis and characterization highlights an opportunity for further research to unlock the full potential of this intriguing molecule. Future work in this area would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery.

The Emergence of a Versatile Scaffold: A Technical Guide to N-Boc-3-methylmorpholine-3-carboxylic acid

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of N-Boc-3-methylmorpholine-3-carboxylic acid, a valuable building block in modern medicinal chemistry.

This technical document provides an in-depth overview of this compound, a key heterocyclic amino acid derivative. While the specific initial "discovery" or first synthesis of this compound is not prominently documented in primary scientific literature, its utility as a constrained α,α-disubstituted amino acid surrogate has led to its availability and use in synthetic chemistry. This guide consolidates the available data and presents a plausible synthetic pathway based on established chemical principles.

Core Chemical Properties

This compound is a white to off-white solid, valued for its unique structural features. The morpholine ring provides conformational rigidity and potential for improved pharmacokinetic properties in resulting drug candidates. The N-Boc protecting group ensures stability during multi-step syntheses and allows for controlled deprotection under acidic conditions. The quaternary α-carbon center, substituted with a methyl group, introduces a specific three-dimensional constraint that can influence the bioactivity and metabolic stability of peptides and small molecules.

| Property | Value | Source |

| CAS Number | 1052680-53-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₅ | [1][2][3] |

| Molecular Weight | 245.27 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A logical synthetic strategy involves the initial formation of the morpholine ring system, followed by methylation at the α-carbon and subsequent N-protection. The following proposed experimental protocol is based on well-established methodologies for the synthesis of analogous α,α-disubstituted cyclic amino acids.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Morpholine-3-carboxylic acid

This initial step can be achieved through various published methods. One common approach involves the cyclization of a protected serine derivative.

Step 2: α-Methylation of Morpholine-3-carboxylic acid ester

-

Esterification: The carboxylic acid of morpholine-3-carboxylic acid is first protected, typically as a methyl or ethyl ester, using standard esterification conditions (e.g., SOCl₂ in methanol).

-

Enolate Formation and Methylation: The resulting ester is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate. This enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the α-position.

Step 3: N-Boc Protection

-

Amine Protection: The secondary amine of the 3-methylmorpholine-3-carboxylic acid ester is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Saponification: The final step involves the hydrolysis of the ester group to yield the desired this compound. This is typically achieved by treating the N-Boc protected ester with a base such as lithium hydroxide in a mixture of THF and water.

Quantitative Data (Illustrative)

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Protected Serine Derivative | Various | Various | Various | Various | - |

| 2a | Morpholine-3-carboxylic acid | SOCl₂, Methanol | Methanol | 0 °C to rt | 4 h | 95 |

| 2b | Morpholine-3-carboxylate | LDA, Methyl Iodide | THF | -78 °C | 2 h | 70 |

| 3a | 3-Methylmorpholine-3-carboxylate | Boc₂O, Et₃N | Dichloromethane | 0 °C to rt | 12 h | 90 |

| 3b | N-Boc-3-methylmorpholine-3-carboxylate | LiOH | THF/H₂O | 0 °C to rt | 3 h | 85 |

Note: The yields provided are illustrative and based on typical outcomes for analogous reactions.

Role in Drug Discovery and Peptide Synthesis

This compound serves as a crucial building block for introducing conformational constraints into peptide backbones. This rigidity can lead to enhanced receptor binding affinity, increased proteolytic stability, and improved oral bioavailability of peptide-based therapeutics.

The workflow for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

Logical Relationship in Synthetic Chemistry

The strategic use of protecting groups is fundamental in the synthesis of complex molecules like this compound. The following diagram illustrates the logical relationship of the key transformations.

Conclusion

This compound represents a valuable and versatile tool in the arsenal of medicinal and synthetic chemists. Its unique conformational constraints and amenability to standard peptide synthesis protocols make it an attractive building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties and a plausible synthetic approach, empowering researchers to leverage this important molecule in their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for N-Boc-3-methylmorpholine-3-carboxylic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-methylmorpholine-3-carboxylic acid is a synthetic amino acid analog that offers unique structural properties for peptide design and drug discovery. Its morpholine ring introduces a conformational constraint, while the N-Boc protecting group makes it compatible with standard Boc-based solid-phase peptide synthesis (SPPS). The additional methyl group at the 3-position further restricts the conformational flexibility of the peptide backbone, potentially leading to enhanced biological activity, receptor selectivity, and proteolytic stability.

These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, including detailed protocols, potential applications, and expected outcomes.

Key Applications

The incorporation of this compound into peptide sequences can be advantageous for several reasons:

-

Conformational Constraint: The rigid morpholine ring system can induce specific secondary structures, such as β-turns, in the peptide backbone. This can lead to peptides with well-defined three-dimensional structures, which is often crucial for high-affinity receptor binding. Studies on the related morpholine-3-carboxylic acid suggest that it can act as a proline surrogate, influencing the turn propensity of peptides.[1] The chirality of the cyclic amino acid can significantly impact the type of folded structure.[1]

-

Increased Proteolytic Stability: The unnatural structure of the amino acid can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Enhanced Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to achieve higher selectivity for a particular receptor subtype, reducing off-target effects.

-

Improved Pharmacokinetic Properties: The morpholine moiety can alter the physicochemical properties of the peptide, such as its solubility and membrane permeability, potentially leading to improved pharmacokinetic profiles.

Data Presentation

Table 1: Recommended Reagents and General Conditions for SPPS

| Parameter | Recommendation | Notes |

| Resin | Merrifield, PAM, or Wang resin | For C-terminal carboxylic acids. Use MBHA or Rink Amide resin for C-terminal amides. |

| Protecting Group Strategy | Boc/Bzl | N-terminal α-amino groups are protected with Boc, and side chains with benzyl-based groups. |

| This compound Excess | 2 - 4 equivalents | Relative to resin loading capacity. Optimization may be required. |

| Coupling Reagent | HATU, HBTU, or DIC/HOBt | HATU and HBTU are generally preferred for hindered amino acids. |

| Coupling Reagent Excess | 1.9 - 3.9 equivalents | Relative to the amino acid. |

| Base | DIPEA or NMM | 2 - 6 equivalents relative to the amino acid. |

| Solvent | DMF or NMP | High-purity, amine-free solvent is crucial. |

| Boc Deprotection Reagent | 25-50% TFA in DCM | A two-step deprotection is recommended. |

| Cleavage Cocktail | Reagent R (TFA/Thioanisole/EDT/Anisole) or similar | The choice of scavengers depends on the peptide sequence. |

Table 2: Estimated Coupling and Deprotection Times

| Step | Parameter | Estimated Time | Monitoring |

| Coupling | Reaction Time | 2 - 6 hours | Kaiser test or other ninhydrin-based tests. A negative result indicates completion. |

| Boc Deprotection | Pre-wash | 1 - 2 minutes | - |

| Main Deprotection | 20 - 30 minutes | - | |

| Neutralization | Reaction Time | 2 x 2 minutes | - |

Note: These are estimated times and may require optimization based on the specific peptide sequence and reaction scale.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.

1. Resin Swelling and Preparation: a. Place the desired amount of resin (e.g., Merrifield resin, 100-200 mesh) in a reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes. c. Wash the resin with DCM (3x) followed by N,N-dimethylformamide (DMF) (3x).

2. First Amino Acid Coupling (if not pre-loaded): a. Dissolve the first Boc-protected amino acid (3-4 equivalents relative to resin loading) in a minimal amount of DMF. b. In a separate vial, dissolve the coupling reagent (e.g., HATU, 3.9 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF. c. Add the coupling reagent solution to the amino acid solution and pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the resin and agitate for 2-4 hours. e. Monitor the coupling reaction using the Kaiser test. f. Once complete, wash the resin with DMF (5x).

3. Boc Deprotection: a. Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash). b. Drain and add a fresh solution of 50% TFA in DCM. c. Agitate for 20-30 minutes. d. Drain the deprotection solution and wash the resin with DCM (3x).

4. Neutralization: a. Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes. Repeat once. b. Wash the resin with DMF (5x).

5. Incorporation of this compound: a. Dissolve this compound (2-4 equivalents) in a minimal amount of DMF. b. In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.9-3.9 equivalents) and DIPEA (4-8 equivalents) in DMF. c. Add the coupling reagent solution to the this compound solution and pre-activate for 5-10 minutes. d. Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the steric hindrance of the α,α-disubstituted nature of this amino acid, a longer coupling time and/or double coupling may be necessary. e. Monitor the reaction completion with the Kaiser test. If the test is positive, repeat the coupling step. f. Wash the resin with DMF (5x).

6. Subsequent Amino Acid Couplings: a. Repeat steps 3, 4, and 5 (using the respective Boc-amino acid) for each subsequent amino acid in the peptide sequence.

7. Final Boc Deprotection: a. After the final amino acid has been coupled, perform a final Boc deprotection as described in step 3.

Protocol 2: Cleavage and Deprotection

1. Resin Washing and Drying: a. After the final Boc deprotection, wash the peptide-resin with DCM (3x) and methanol (3x). b. Dry the resin under vacuum for at least 2 hours.

2. Cleavage from Resin: a. Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent R: TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2, v/v/v/v). b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate. b. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times). e. Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

2. HPLC Purification: a. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. b. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of the peptide. c. Collect fractions containing the desired peptide, as determined by UV absorbance at 214 nm and 280 nm.

3. Analysis and Lyophilization: a. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. b. Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.

Visualizations

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptides with improved biological properties, making it a useful tool for drug discovery and development. The protocols provided here serve as a starting point for the successful application of this novel amino acid in peptide synthesis. Optimization of coupling and deprotection times may be necessary to achieve high yields and purity, particularly for complex or lengthy peptide sequences.

References

Application Notes and Protocols: Coupling of N-Boc-3-methylmorpholine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-methylmorpholine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and peptide science. Its unique trifunctional nature, incorporating a protected amine, a carboxylic acid, and a morpholine scaffold, offers a strategic advantage in the design of novel peptidomimetics and bioactive molecules. The steric hindrance posed by the methyl group at the 3-position, however, often renders standard peptide coupling conditions inefficient, leading to low yields and undesired side reactions.

These application notes provide a comprehensive overview of robust coupling methods for this compound, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in the amide bond formation involving this compound lies in the steric bulk surrounding the carboxylic acid moiety. This hindrance can significantly slow down the rate of reaction with the incoming amine nucleophile. Consequently, standard coupling reagents may fail to provide satisfactory results.[1][2][3][4] To overcome this, more potent activating agents and optimized reaction conditions are necessary to facilitate efficient amide bond formation.

Recommended Coupling Reagents

A variety of modern coupling reagents have been developed to address the challenges of coupling sterically hindered amino acids.[5][6][7] These reagents typically generate highly reactive intermediates that can overcome the steric barrier. The choice of reagent can impact reaction efficiency, cost, and the potential for side reactions such as racemization. Below is a summary of recommended coupling reagents.

| Coupling Reagent | Full Name | Activating Additive (if required) | Base | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | None (contains HOAt moiety) | DIPEA, NMM | High coupling efficiency, low racemization, particularly effective for hindered couplings.[5][6] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (optional, for reduced racemization) | DIPEA, NMM | Widely used, efficient, and cost-effective. By-products are generally soluble.[6] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | None | DIPEA, NMM | Excellent for hindered couplings, including N-methyl amino acids.[5][6] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | None (contains OxymaPure moiety) | DIPEA, NMM | High efficiency comparable to HATU, with improved safety profile (non-explosive by-products).[6] |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | None | Collidine, Lutidine | Generates acyl fluorides in situ, which are highly reactive and effective for very hindered systems.[3][6] |

Experimental Protocols

The following protocols provide a general framework for the coupling of this compound with a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Coupling Procedure using HATU

This protocol is recommended as a starting point for most applications due to the high efficiency of HATU.

Materials:

-

This compound

-

Amine coupling partner

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-